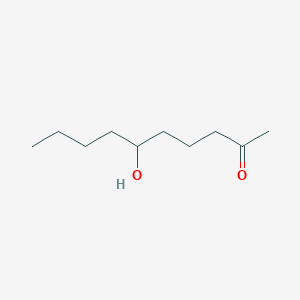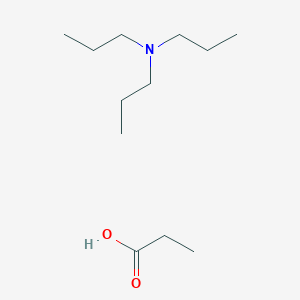
Tripropylamine propionic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylamine propionic acid salt is a compound formed by the combination of tripropylamine and propionic acid. Tripropylamine is a tertiary amine with the chemical formula (CH₃CH₂CH₂)₃N, while propionic acid is a carboxylic acid with the formula CH₃CH₂COOH. The resulting salt is a combination of these two compounds, where the amine neutralizes the acid to form a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripropylamine propionic acid salt typically involves the neutralization reaction between tripropylamine and propionic acid. The reaction can be represented as follows:
(CH3CH2CH2)3N+CH3CH2COOH→(CH3CH2CH2)3NH++CH3CH2COO−
This reaction is usually carried out in an aqueous medium at room temperature. The resulting salt can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization reactions in continuous reactors. The reactants are mixed in stoichiometric amounts, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tripropylamine propionic acid salt can undergo various chemical reactions, including:
Neutralization: Reacts with acids and bases to form corresponding salts and water.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form propionic acid derivatives.
Common Reagents and Conditions
Acids and Bases: Common reagents include hydrochloric acid, sodium hydroxide, and other strong acids and bases.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products Formed
Neutralization: Forms water and corresponding salts.
Substitution: Forms substituted amines and other derivatives.
Oxidation: Forms propionic acid derivatives such as propionic anhydride.
Scientific Research Applications
Tripropylamine propionic acid salt has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of tripropylamine propionic acid salt involves the interaction of the amine and carboxylate groups with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The propionic acid moiety can participate in metabolic pathways, leading to the formation of propionyl-CoA, which is involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Triethylamine propionic acid salt: Similar structure but with ethyl groups instead of propyl groups.
Tripropylamine acetic acid salt: Similar structure but with acetic acid instead of propionic acid.
Triethylamine acetic acid salt: Combination of triethylamine and acetic acid.
Uniqueness
Tripropylamine propionic acid salt is unique due to the specific combination of tripropylamine and propionic acid, which imparts distinct chemical and physical properties. The longer propyl chains in tripropylamine provide different solubility and reactivity compared to shorter alkyl chain amines.
Properties
CAS No. |
68797-66-0 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N,N-dipropylpropan-1-amine;propanoic acid |
InChI |
InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5) |
InChI Key |
ISKGJDZLEVQKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


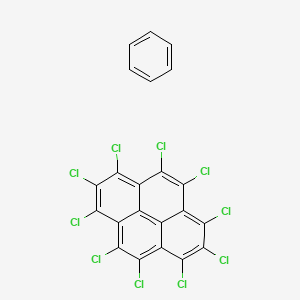
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
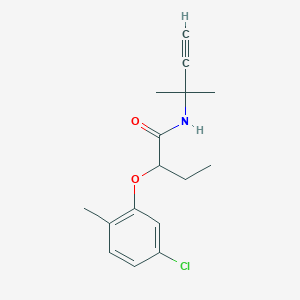


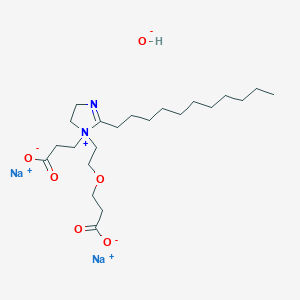
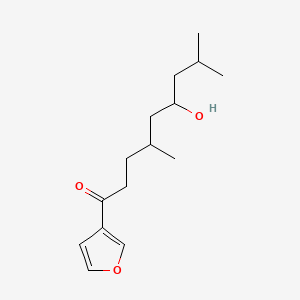
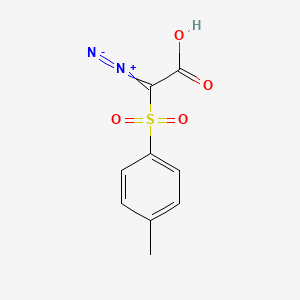


![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
